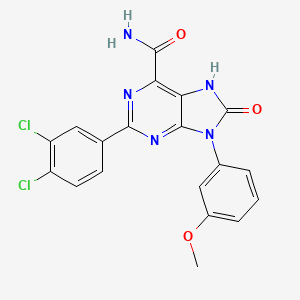
2-(3,4-dichlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3,4-dichlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C19H13Cl2N5O3 and its molecular weight is 430.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(3,4-Dichlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS Number: 900010-73-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, therapeutic prospects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H13Cl2N5O3 with a molecular weight of 430.2 g/mol. The structure features a purine core substituted with dichlorophenyl and methoxyphenyl groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 900010-73-3 |
| Molecular Formula | C19H13Cl2N5O3 |
| Molecular Weight | 430.2 g/mol |
The compound exhibits a range of biological activities primarily through its interaction with various enzymes and receptors:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have shown promise as inhibitors of DHFR, a critical enzyme in folate metabolism. By inhibiting DHFR, these compounds can potentially disrupt nucleic acid synthesis in rapidly dividing cells, making them candidates for cancer therapy .
- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
- Targeting Kinases : Preliminary studies suggest that derivatives of this compound may interact with tyrosine kinases involved in cell signaling pathways that regulate proliferation and survival in cancer cells .
Anticancer Activity
Several studies have explored the anticancer potential of compounds structurally similar to this compound:
- Cell Proliferation Inhibition : In vitro assays demonstrated that related compounds can significantly inhibit the proliferation of various cancer cell lines by inducing apoptosis .
- Synergistic Effects : When combined with other chemotherapeutics, these compounds have shown enhanced cytotoxic effects against resistant cancer cell lines, suggesting potential for combination therapies .
Case Studies
- Study on Antitumor Activity : A recent study evaluated the effects of a related compound on human glioma cells. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis via the mitochondrial pathway .
- Oxidative Stress Modulation : Another investigation focused on the role of oxidative stress in hyperuricemia and gout, highlighting how related purine derivatives could modulate uric acid levels and exert protective effects against oxidative damage in cellular models .
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N5O3/c1-29-11-4-2-3-10(8-11)26-18-15(24-19(26)28)14(16(22)27)23-17(25-18)9-5-6-12(20)13(21)7-9/h2-8H,1H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHDZSWKZQPUAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














